N-(1,3-dihydroxypropan-2-yl)acetamide CAS number 7534-51-2
N-(1,3-dihydroxypropan-2-yl)acetamide CAS number 7534-51-2
An In-Depth Technical Guide on Polyol Acetamides: Mechanistic Profiling and Synthesis of CAS 7534-51-2
Executive Summary
Polyol acetamides represent a highly functionalized class of aliphatic intermediates that serve as critical building blocks in modern medicinal chemistry and materials science. Defined by their hydrophilic multi-hydroxyl architecture and stable acetamide core, these compounds are indispensable in the development of non-ionic X-ray contrast agents, aza-nucleoside antivirals, and biocompatible polymer cross-linkers. This whitepaper provides a comprehensive mechanistic and procedural analysis of these compounds, focusing on structural dynamics, synthesis protocols, and mass spectrometric characterization.
Nomenclature & Structural Clarification: Serinol vs. Tris Derivatives
In pharmaceutical literature and chemical sourcing, nomenclature discrepancies frequently arise between homologous polyol acetamides. It is critical to distinguish between the two primary scaffolds often referenced interchangeably in this domain:
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N-acetylserinol (N-(1,3-dihydroxypropan-2-yl)acetamide): A diol acetamide (C5H11NO3, CAS 2655-79-0).
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N-acetyl-Tris (N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)acetamide): A triol acetamide (C6H13NO4, CAS 7534-51-2)[1].
While industry queries sometimes pair the name of the diol with the CAS number of the triol, this guide anchors its quantitative data and primary focus on CAS 7534-51-2 (2[2]). However, the mechanistic principles, synthetic philosophies, and thermodynamic behaviors discussed herein apply universally to both scaffolds due to their identical 1,3-diol-2-amine core architecture.
Physicochemical Properties & Mechanistic Profiling
Understanding the physicochemical baseline of CAS 7534-51-2 is essential for predicting its behavior in complex synthetic cascades. The compound exhibits extreme hydrophilicity due to its three hydroxyl groups, making it an ideal precursor for enhancing the bioavailability and solubility of hydrophobic drug candidates ().
| Property | Value (CAS 7534-51-2) | Value (CAS 2655-79-0) |
| Chemical Name | N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)acetamide | N-(1,3-dihydroxypropan-2-yl)acetamide |
| Common Name | N-acetyl-Tris | N-acetylserinol |
| Molecular Formula | C6H13NO4 | C5H11NO3 |
| Molecular Weight | 163.17 g/mol | 133.15 g/mol |
| SMILES | CC(NC(CO)(CO)CO)=O | CC(=O)NC(CO)CO |
| Solubility | High in H2O, MeOH; Insoluble in Hexane | High in H2O, EtOH; Insoluble in Hexane |
| Target Application | Contrast agents, buffering agents | Sphingolipid analogs, aza-nucleosides |
Mechanistic Insight: Intramolecular O-N Acyl Migration
The defining chemical characteristic of polyol amines is their susceptibility to intramolecular acyl migration. When exposed to acylating agents, kinetic O-acetylation often competes with N-acetylation. However, under mildly basic conditions, O-acetyl esters spontaneously migrate to the nitrogen atom. This occurs via a cyclic tetrahedral intermediate, driven by the superior thermodynamic stability of the amide bond over the ester bond. This liability is famously observed in the basic de-pivaloylation of N'-acetyl-azanucleosides, which unexpectedly yields N-acetylserinol derivatives via this exact migration cascade (3[3]).
Caption: Intramolecular O-N acetyl migration pathway driving the thermodynamic stability of polyol acetamides.
Synthetic Pathways & Experimental Protocols
The synthesis of CAS 7534-51-2 requires precise control over acylation kinetics to prevent exhaustive O-acetylation. The following protocol utilizes a self-validating thermodynamic resolution step to ensure high purity of the N-acetylated product.
Protocol: Selective N-Acetylation of Tris(hydroxymethyl)aminomethane
Causality & Design: Methanol is selected as the solvent because it acts as a mild heat sink for the exothermic acylation and selectively solvates the Tris base without outcompeting the primary amine for the acyl electrophile. Sodium methoxide is employed post-reaction to selectively transesterify any transient O-acetates back to hydroxyls, leaving the highly stable N-acetyl amide intact.
Step-by-Step Methodology:
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Reagent Preparation: Suspend 100 mmol of Tris(hydroxymethyl)aminomethane (Tris base) in 50 mL of anhydrous methanol under an inert nitrogen atmosphere.
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Kinetic Acylation: Cool the suspension to 0°C using an ice bath. Add 105 mmol of acetic anhydride dropwise over 30 minutes. (Causality: Dropwise addition controls the local concentration of the acylating agent, minimizing poly-O-acetylation).
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Thermodynamic Resolution (Self-Validation): Allow the reaction to warm to room temperature and stir for 2 hours. Add a catalytic amount of sodium methoxide (NaOMe, 0.1 eq) to the mixture.
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Self-Validating System: Monitor the reaction via LC-MS. Initially, the chromatogram will show a mixture of mono-, di-, and tri-acetylated species. The system is self-validating when all higher-mass peaks converge into a single molecular ion peak at m/z 164 ([M+H]⁺), confirming the complete hydrolysis of kinetic O-esters and the absolute stability of the target N-acetamide.
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Workup & Crystallization: Neutralize the catalytic base with a mild acidic resin (e.g., Amberlyst-15). Filter the resin and concentrate the filtrate in vacuo. Recrystallize the crude white solid from a mixture of ethanol and ethyl acetate to yield pure N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)acetamide.
Caption: Synthetic workflow for CAS 7534-51-2 via selective N-acetylation and thermodynamic O-deacetylation.
Analytical Characterization (MS/NMR)
Accurate structural determination of polyfunctional compounds like CAS 7534-51-2 relies heavily on mass spectrometry. Under Electron Ionization (EI) mass spectrometry, polyols typically exhibit weak or undetectable molecular ion (M⁺·) peaks due to rapid charge retention on the oxygen atoms and subsequent α-cleavages (4[4]).
For N-acetyl-Tris and its derivatives (such as trimethylsilyl/TMS protected variants used for GC-MS), the primary dissociation pathway involves the loss of a methyl radical from the TMS groups, followed by Cα–Cβ bond cleavage. This generates highly diagnostic even-electron (EE) ions, specifically the [M–CH3]⁺ and[M–(CH3)3SiOCH2]⁺ fragments, which are critical for confirming the intact triol-acetamide architecture without false positives from O-acetylated isomers[4].
Applications in Drug Development & Biochemistry
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Non-Ionic X-Ray Contrast Agents: The extreme hydrophilicity of the triol system in CAS 7534-51-2 makes it a highly valuable precursor. By coupling these polyol amines to triiodobenzene rings, developers create non-ionic contrast agents (similar to Iopamidol) that exhibit low osmolality and high biocompatibility, drastically reducing patient nephrotoxicity[1].
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Aza-Nucleosides and Antiviral Scaffolds: The polyol acetamide backbone acts as a structural mimic of the sugar moiety in nucleosides. N-acetylserinol and N-acetyl-Tris derivatives are utilized in the synthesis of aza-analogues of antivirals like ganciclovir. Researchers exploit the thermodynamic stability of the N-acetyl group to protect the amine during complex glycosylation or alkylation steps[3].
References
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Chemexpress - CAS No. 7534-51-2 Technical Information. Available at:[Link]
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AIP Publishing - Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds. Available at:[Link]
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Koszytkowska-Stawińska, M. (2010) - Studies on the synthesis of N'-acetyl aza-analogues of ganciclovir-unexpected liability of N'-(2-hydroxyethyl)-azanucleosides under basic conditions. Nucleosides, Nucleotides & Nucleic Acids. Available at:[Link]
